molecular formula C19H18N4O6S B2989090 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1172717-40-6

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2989090
CAS No.: 1172717-40-6
M. Wt: 430.44
InChI Key: MRIAAPXHCWVOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a 4-(N,N-dimethylsulfamoyl)phenyl group. The benzo[d][1,3]dioxole scaffold is known for enhancing metabolic stability and membrane permeability, while the 1,3,4-oxadiazole ring contributes to rigidity and hydrogen-bonding interactions, often improving target binding affinity .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6S/c1-23(2)30(25,26)14-6-4-13(5-7-14)18-21-22-19(29-18)20-17(24)10-12-3-8-15-16(9-12)28-11-27-15/h3-9H,10-11H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIAAPXHCWVOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Chemical Structure

The compound's structure can be depicted as follows:

C18H19N3O4S\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the 1,3,4-oxadiazole moiety is significant as it has been shown to exhibit various pharmacological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

Cell Line IC50 (µM) Reference
HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54
A549 (Lung cancer)20.45 ± 2.10
HeLa15.30 ± 1.20

These values indicate that the compound is particularly potent against colorectal and breast cancer cell lines.

Mechanistic Studies

The mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1 and PCNA (Proliferating Cell Nuclear Antigen) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the oxadiazole ring and the benzo[d][1,3]dioxole moiety significantly influence the biological activity of the compound. For instance:

  • Substituents on the phenyl ring : The introduction of electron-withdrawing groups enhances cytotoxicity.
  • Oxadiazole positioning : Variations in the position of substituents on the oxadiazole ring alter binding affinity to target proteins.

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with a dosage of 10 mg/kg showed a significant reduction in tumor size compared to control groups, demonstrating its potential for therapeutic application .

Case Study 2: Toxicological Profile

Toxicological assessments revealed that while the compound exhibits promising anticancer properties, it also shows some level of toxicity at higher concentrations, particularly affecting liver enzymes (ALT and AST levels) in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and biological activities of the target compound with structurally analogous derivatives:

Compound Name Core Heterocycle Substituents on Heterocycle Key Functional Groups Biological Activity (Reported) References
Target Compound 1,3,4-Oxadiazole 4-(N,N-dimethylsulfamoyl)phenyl Benzo[d][1,3]dioxole, acetamide Not explicitly reported
N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide Isoxazole 3,4-Dimethylisoxazolyl, sulfonyl Sulfonamide, phenoxyacetamide Anti-inflammatory (inferred from class)
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives 1,3,4-Oxadiazole 4-Chlorophenyl, sulfanyl Sulfanylacetamide Antimicrobial (MIC: 6.25–25 µg/mL)
N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazolinone 4-Methylphenyl, sulfanyl Quinazolinone-sulfanyl, acetamide Not reported; quinazolinones often kinase inhibitors
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Isoxazole Trifluoromethylphenyl Trifluoromethyl, benzo[d][1,3]dioxole Not reported; CF₃ group enhances lipophilicity

Key Observations

Heterocycle Impact: The 1,3,4-oxadiazole in the target compound offers greater planarity and hydrogen-bonding capacity compared to isoxazoles (e.g., ) or thiazoles (e.g., ), which may influence receptor binding. Quinazolinone derivatives (e.g., ) exhibit distinct biological roles (e.g., kinase inhibition) but lack the sulfamoyl group critical for sulfonamide-like bioactivity.

Substituent Effects: The dimethylsulfamoyl group in the target compound differentiates it from sulfanyl (e.g., ) or sulfonamide (e.g., ) analogs. Trifluoromethyl groups (e.g., ) increase lipophilicity and metabolic stability but may reduce solubility compared to the dimethylsulfamoyl moiety.

Biological Activity Trends: Derivatives with 4-chlorophenyl substitutions (e.g., ) show notable antimicrobial activity (MIC: 6.25–25 µg/mL), suggesting that electron-withdrawing groups enhance efficacy against microbial targets. Compounds with sulfanyl linkages (e.g., ) exhibit moderate hemolytic activity, while the target compound’s dimethylsulfamoyl group may reduce cytotoxicity based on analogous sulfonamide data .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide?

Methodological Answer:
Key steps include:

  • Temperature Control : Maintain 20–25°C during chloroacetyl chloride addition to minimize side reactions (e.g., hydrolysis) .
  • Solvent Selection : Use dioxane for improved solubility of intermediates, followed by recrystallization in ethanol-DMF mixtures to enhance purity .
  • Stoichiometry : Ensure equimolar ratios of 2-amino-5-aryl-methylthiazole and chloroacetyl chloride to avoid excess reagents that complicate purification .
  • Workup : Dilute reaction mixtures with water to precipitate products, followed by filtration and washing to remove unreacted starting materials .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Combine analytical techniques to resolve ambiguities:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic peaks (e.g., benzo[d][1,3]dioxol-5-yl protons at δ 6.8–7.2 ppm; oxadiazole ring carbons at ~160–170 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to distinguish from isomers .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, and S percentages to verify purity .

Advanced: How can computational methods improve reaction design for derivatives of this compound?

Methodological Answer:
Employ quantum chemical calculations and reaction path search algorithms:

  • Transition State Analysis : Use density functional theory (DFT) to identify energy barriers in oxadiazole ring formation .
  • Solvent Effects : Simulate solvent interactions (e.g., dioxane vs. DMF) to predict reaction rates and selectivity .
  • Data-Driven Optimization : Apply machine learning to experimental datasets (e.g., temperature, solvent ratios) to narrow optimal conditions for novel derivatives .

Advanced: How should researchers address contradictory bioactivity data in cancer cell line assays?

Methodological Answer:

  • Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects or cytotoxicity thresholds .
  • Cell Line Validation : Use ≥3 independent lines (e.g., MCF-7, A549) to rule out lineage-specific artifacts.
  • Mechanistic Profiling : Combine apoptosis assays (Annexin V) with proteomics to distinguish direct target engagement vs. off-target effects .

Advanced: What experimental approaches elucidate the reactivity of the 1,3,4-oxadiazole ring in this compound?

Methodological Answer:

  • Electrophilic Substitution : React with iodomethane in basic conditions to test ring stability and regioselectivity .
  • Hydrolysis Studies : Expose to acidic (HCl) or basic (NaOH) conditions and monitor degradation via HPLC to assess ring lability .
  • Coordination Chemistry : Screen metal salts (e.g., Cu2+^{2+}, Zn2+^{2+}) for chelation potential using UV-Vis spectroscopy .

Basic: What purification strategies are effective for removing dimethylsulfamoyl-phenyl byproducts?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar byproducts .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol for high-yield crystallization) .
  • TLC Monitoring : Track reaction progress using mobile phases like chloroform:methanol (9:1) to identify impurities early .

Advanced: How does the electron-deficient 1,3,4-oxadiazole ring influence the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding to kinases (e.g., EGFR) to assess hydrogen bonding with oxadiazole’s nitrogen atoms .
  • SAR Studies : Synthesize analogs with substituted oxadiazoles (e.g., methyl, nitro) and compare IC50_{50} values to map pharmacophore requirements .
  • Electrostatic Potential Maps : Generate maps to predict interactions with positively charged enzymatic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.